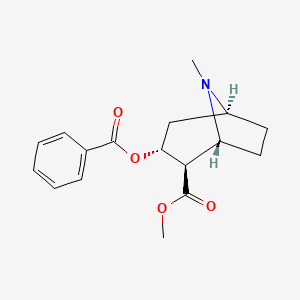

(R)-Allococaine

CAS No.: 21030-42-2

Cat. No.: VC17978696

Molecular Formula: C17H21NO4

Molecular Weight: 303.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21030-42-2 |

|---|---|

| Molecular Formula | C17H21NO4 |

| Molecular Weight | 303.35 g/mol |

| IUPAC Name | methyl (1R,2R,3R,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |

| Standard InChI | InChI=1S/C17H21NO4/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14+,15+/m0/s1 |

| Standard InChI Key | ZPUCINDJVBIVPJ-GBJTYRQASA-N |

| Isomeric SMILES | CN1[C@H]2CC[C@@H]1[C@H]([C@@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC |

| Canonical SMILES | CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

(R)-Allococaine (CAS No. 668-19-9) is defined by the molecular formula C₁₇H₂₁NO₄ and a molecular weight of 303.35 g/mol. Its IUPAC name, methyl (1R,2R,3R,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate, reflects its tropane backbone modified with a benzoyloxy group at position 3 and a methyl ester at position 2. The stereochemistry at the 1R, 2R, 3R, and 5S positions distinguishes it from other cocaine analogues, influencing its binding affinity to neurotransmitter transporters.

Stereochemical Configuration

The R-configuration of the tropane ring is critical for its pharmacological activity, as demonstrated in studies of structurally related compounds . Modifications to the benzoyloxy or carbomethoxy groups alter interactions with target proteins, such as the dopamine transporter (DAT), though the exact steric and electronic contributions remain under investigation.

Synthesis and Chemical Modifications

Synthetic Pathways

(R)-Allococaine is synthesized via nitrone cycloaddition reactions, which enable precise control over stereochemistry during tropane ring formation. Recent methodologies report yields ranging from 13% to 55%, contingent on reaction conditions and purification protocols. Key intermediates include anhydroecgonine methyl ester, derived from cocaine through hydrolysis, dehydration, and esterification .

Challenges in Synthesis

The synthesis’s complexity arises from the need to preserve the R-configuration while introducing functional groups. For instance, quaternization of the tropane nitrogen is hindered by steric effects from axial carbomethoxy substituents, necessitating careful optimization . Advances in asymmetric catalysis and chiral resolution techniques have improved enantiomeric purity, though scalability remains a limitation.

Pharmacological Profile

Mechanism of Action

(R)-Allococaine inhibits the dopamine transporter (DAT) with a mechanism analogous to cocaine, albeit with altered potency and selectivity. Comparative studies suggest its 3β-benzoyloxy group enhances hydrophobic interactions with DAT’s substrate-binding pocket, while the 2β-carbomethoxy group engages in hydrogen bonding with serine residues in transmembrane domains .

Selectivity for Neurotransmitter Transporters

In vitro assays reveal moderate affinity for serotonin (SERT) and norepinephrine transporters (NET), though DAT remains its primary target. The table below summarizes binding affinities (Ki) for (R)-Allococaine and related analogues:

| Compound | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) |

|---|---|---|---|

| (R)-Allococaine | 89 ± 12 | 1,240 ± 180 | 850 ± 110 |

| Cocaine | 320 ± 45 | 1,890 ± 250 | 1,050 ± 140 |

| WIN 35428 | 12 ± 2 | 3,450 ± 420 | 2,780 ± 310 |

Data adapted from Vulcanchem and Singh (2000) .

Comparative Analysis with Cocaine Analogues

Structural-Activity Relationships (SAR)

The tropane ring and ester substituents are pivotal for DAT affinity. For example:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume